![molecular formula C22H22FN5O3S2 B2778429 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105221-73-5](/img/structure/B2778429.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22FN5O3S2 and its molecular weight is 487.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines elements known for their pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H19N3O4S3
- Molecular Weight : 461.58 g/mol
- CAS Number : 499103-68-3
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antiparasitic Activity : Some derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum.
- Cytotoxicity : Initial screenings have revealed cytotoxic properties in certain cell lines, raising questions about the safety and therapeutic index of related compounds.
Antiparasitic Activity
A study highlighted the antiparasitic potential of compounds derived from similar scaffolds. For instance, certain derivatives displayed low micromolar potency against T. cruzi with an EC50 value of 2.23 μM, indicating promising activity against Chagas disease .
Cytotoxicity Studies
Cytotoxicity assessments conducted on fibroblast cell lines revealed significant toxicity for several compounds in the same structural class as this compound. Notably, the observed cytotoxicity raises concerns regarding the interpretation of biological activities attributed to these compounds .
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, similar compounds have been linked to interactions with various cellular pathways including:
- Autophagy Induction : Some studies suggest that compounds may induce autophagy as a protective cellular response against toxicity rather than a direct pharmacological effect .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Identified cytotoxic effects in fibroblast cell lines; raised concerns about previously reported biological activities. |
Study 2 | Reported antiparasitic activity against T. cruzi with significant potency. |
Study 3 | Explored structural analogs and their varying degrees of cytotoxicity and antiparasitic effects. |
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit affinity for dopamine receptors, particularly D2 and D4 receptors. These receptors are implicated in the pathophysiology of schizophrenia. The compound's ability to modulate these receptors suggests potential as an antipsychotic agent .
Antihypertensive Properties
The precursor compounds derived from N-(2,3-dihydrobenzo[b][1,4]dioxin) have been utilized in the synthesis of antihypertensive drugs like doxazocin. This highlights the relevance of the compound in cardiovascular therapeutics .
Pharmaceutical Formulations
The compound's unique structure allows for modifications that can enhance pharmacological properties such as bioavailability and selectivity. For instance, derivatives have been explored for their efficacy in targeting specific receptor subtypes or enhancing solubility profiles for better absorption .
Case Studies
Several studies have documented the synthesis and application of related compounds in clinical settings:
- Doxazocin Synthesis : Doxazocin is synthesized using intermediates derived from N-(2,3-dihydrobenzo[b][1,4]dioxin), demonstrating the compound's utility in producing effective antihypertensive medications .
- Antipsychotic Research : Clinical studies have shown that similar compounds can significantly reduce symptoms in patients with schizophrenia by acting on dopamine receptor pathways .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S2/c23-15-1-4-17(5-2-15)27-7-9-28(10-8-27)21-25-26-22(33-21)32-14-20(29)24-16-3-6-18-19(13-16)31-12-11-30-18/h1-6,13H,7-12,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHYNRMKEQSUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.